2-Phenylbutane-2,3-diol
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Overview
Description
2-Phenylbutane-2,3-diol is an organic compound with the molecular formula C10H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is characterized by the presence of a phenyl group (a benzene ring) attached to the butane backbone, making it a phenyl-substituted diol.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylbutane-2,3-diol can be synthesized through several methods:
Reduction of Diketones: One common method involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Dihydroxylation of Alkenes: Another approach is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of diol synthesis can be applied. Industrial production typically involves large-scale reactions using efficient and cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Phenylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The compound can be further reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Scientific Research Applications
2-Phenylbutane-2,3-diol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylbutane-2,3-diol involves its interaction with various molecular targets and pathways:
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions.
Oxidation-Reduction Reactions:
Comparison with Similar Compounds
Similar Compounds
1-Phenylbutane-2,3-diol: Similar structure but with different positional isomerism.
2-Phenyl-1,3-propanediol: Another phenyl-substituted diol with different carbon chain length.
Uniqueness
2-Phenylbutane-2,3-diol is unique due to its specific arrangement of hydroxyl groups and the phenyl ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
90925-49-8 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-phenylbutane-2,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8(11)10(2,12)9-6-4-3-5-7-9/h3-8,11-12H,1-2H3 |
InChI Key |
ZVFOERMFRFPDRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C1=CC=CC=C1)O)O |
Origin of Product |
United States |
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